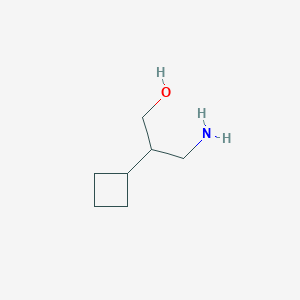

3-Amino-2-cyclobutylpropan-1-ol

Description

3-Amino-2-cyclobutylpropan-1-ol is a secondary amino alcohol characterized by a cyclobutyl substituent on the second carbon of a propanolamine backbone. The cyclobutyl group introduces steric strain and conformational rigidity, distinguishing it from analogs with bulkier or aromatic substituents.

Properties

IUPAC Name |

3-amino-2-cyclobutylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-4-7(5-9)6-2-1-3-6/h6-7,9H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJHMWTZZXNXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-cyclobutylpropan-1-ol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reduction of a cyclobutyl ketone derivative followed by amination. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent treatment with ammonia or an amine source under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-cyclobutylpropan-1-ol may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation and amination processes are optimized for large-scale production, with careful control of reaction parameters to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-cyclobutylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-2-cyclobutylpropan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 3-Amino-2-cyclobutylpropan-1-ol exerts its effects is primarily through its interaction with biological molecules. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence various molecular pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

3-Amino-2-benzylpropan-1-ol

- Molecular Formula: C₁₀H₁₅NO (MW: 165.23 g/mol) .

- Key Features : A benzyl group replaces the cyclobutyl substituent, introducing aromaticity and increased bulk.

- Aromatic π-π interactions may favor binding to hydrophobic enzyme pockets compared to the cyclobutyl analog.

- Synthesis : Prepared via reductive amination or similar methods, with documented purity via NMR .

(R)-2-Amino-3-benzyloxypropan-1-ol

- Molecular Formula: C₁₀H₁₅NO₂ (MW: 193.23 g/mol) .

- Key Features : A benzyloxy (-OCH₂C₆H₅) group at position 3 introduces an ether linkage.

- Implications :

3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol

- Molecular Formula: C₉H₁₁Cl₂NO (MW: 220.10 g/mol) .

- Key Features : A 2,4-dichlorophenyl group at position 3, with electron-withdrawing chlorine atoms.

- Steric hindrance and electronic effects may alter reactivity compared to the cyclobutyl analog .

(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide

- Key Features : A cycloheptylpropyl group and indole moiety .

- Implications :

- The larger cycloheptane ring (vs. cyclobutane) reduces ring strain but increases conformational flexibility.

- Indole participation in hydrogen bonding may confer distinct biological activity.

Comparative Data Table

Research Findings and Implications

- Biological Interactions : Aromatic substituents (e.g., benzyl, indole) favor hydrophobic binding, while cyclobutyl’s strain may enhance target selectivity in drug design.

- Physicochemical Properties : Cyclobutyl’s compact structure reduces steric hindrance compared to cycloheptyl or benzyl groups, enabling unique conformational profiles .

Biological Activity

3-Amino-2-cyclobutylpropan-1-ol is a compound of increasing interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3-Amino-2-cyclobutylpropan-1-ol features a cyclobutyl ring with an amino group and a hydroxyl group attached to a propan-1-ol backbone. This unique structure imparts distinctive steric and electronic properties, making it a valuable candidate for various biological applications.

The biological activity of 3-Amino-2-cyclobutylpropan-1-ol is primarily attributed to its ability to interact with biological molecules, particularly proteins and enzymes. The amino group can form hydrogen bonds and ionic interactions , potentially altering the activity of these biomolecules. The hydroxyl group enhances solubility and reactivity, further influencing molecular pathways.

Key Interactions

- Hydrogen Bonding: Facilitates binding to enzyme active sites.

- Ionic Interactions: Alters protein conformation and function.

Biological Activities

Research indicates that 3-Amino-2-cyclobutylpropan-1-ol may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Anti-inflammatory Effects : The compound is being explored for its ability to modulate inflammatory responses.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-Amino-2-cyclobutylpropan-1-ol against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate moderate antimicrobial activity, warranting further investigation into its mechanisms and potential applications in treating infections.

Enzyme Interaction Studies

In another study, the compound was tested for its ability to inhibit aminoacyl-tRNA synthetase, a crucial enzyme in protein synthesis. The findings suggested that 3-Amino-2-cyclobutylpropan-1-ol could serve as a lead compound for developing new antimicrobial agents targeting this enzyme class.

Comparison with Similar Compounds

To better understand the uniqueness of 3-Amino-2-cyclobutylpropan-1-ol, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Aminopropan-1-ol | Lacks cyclobutyl ring | Simpler structure; less steric hindrance |

| Cyclobutylamine | Contains an amino group but no hydroxyl | Basic amine functionality without alcohol properties |

| 2-Amino-3-cyclobutylpropan-1-ol | Positional isomer | Different reactivity due to amino group position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.